Methyl 3-indoleglyoxylate
Overview
Description
Methyl 3-indoleglyoxylate is a natural product found in Rhopaloeides odorabile and Polyandrocarpa zorritensis with data available.
Scientific Research Applications
Anti-cancer Activity : Methyl indole-3-carboxylate derivatives, closely related to Methyl 3-indoleglyoxylate, have been found to show anti-cancer activity against melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Chemical Synthesis : The oxidative cross-coupling of indoles with methyl ketones, which includes this compound, aids in efficient C3-dicarbonylation, potentially useful in exploring therapeutic A2BAR modulators (Gao, Zhang, Wu, Liu, & Wu, 2015).
Cytotoxic Metabolites Synthesis : 3-Methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid, can be synthesized from isatins, related to this compound, for potential use in cancer therapy (Rossiter, 2002).
Catalytic Enantioselective Arylation : The catalytic enantioselective arylation of 3-indolylmethanols, which can be derived from this compound, enables the synthesis of biologically important 3,3′-bis(indolyl)oxindoles (Sun, Du, Zhang, Ji, & Shi, 2015).
Electronic Structure and Hydrogen Bonding : Methyl 1H-indol-5-carboxylate exhibits strong hydrogen bonding and polarizability, with solvent effects influencing its optimized geometry and electronic properties (Srivastava et al., 2017).
Chemiluminescence : 3-Indoleglyoxylyl chloride, related to this compound, shows strong and lasting chemiluminescence, enhanced by beta-cyclodextrin and bovine serum albumin (Nakazono, Sho, & Zaitsu, 2003).
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIJGAWYVXDYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343309 | |
Record name | Methyl 3-indoleglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18372-22-0 | |
Record name | Methyl 3-indoleglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-indoleglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of methyl 3-indoleglyoxylate?
A: this compound is an indole derivative containing a glyoxylate ester group at the 3-position of the indole ring. [] Its molecular formula is C11H9NO3, and its molecular weight is 203.19 g/mol. [] The structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS. []
Q2: How does the presence of the glyoxylate ester group in this compound influence its reactivity in N-alkylation reactions?
A: The electron-withdrawing nature of the glyoxylate ester group in this compound significantly impacts its reactivity in N-alkylation reactions. [] Compared to indole-3-acetonitrile, which has a weaker electron-withdrawing group, this compound undergoes N-alkylation more readily. [] This enhanced reactivity allows for the use of milder reaction conditions, such as weak bases like Cs2CO3, and often results in higher yields. []
Q3: Has the crystal structure of this compound been determined, and if so, what insights does it offer?
A: Yes, the single crystal structure of this compound has been determined using X-ray diffraction analysis. [] This structural information has been further corroborated by density functional theory (DFT) calculations, revealing good agreement between the experimentally determined and theoretically optimized structures. [] These findings contribute valuable insights into the molecular geometry and spatial arrangement of the compound, which are crucial for understanding its properties and potential applications.
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